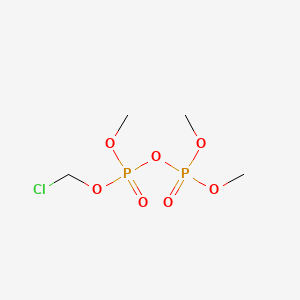![molecular formula C14H19NO3 B1678606 (4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol CAS No. 123594-64-9](/img/structure/B1678606.png)
(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol
Übersicht
Beschreibung
PD 128907 ist eine Verbindung, die in der wissenschaftlichen Forschung weit verbreitet ist. Sie wirkt als potenter und selektiver Agonist für die Dopamin-D2- und D3-Rezeptoren . Diese Verbindung ist besonders wertvoll für die Untersuchung der Rolle dieser Rezeptoren im Gehirn, einschließlich ihrer Funktion als inhibitorische Autorezeptoren, die die weitere Dopaminfreisetzung begrenzen .
Herstellungsmethoden
Die Synthese von PD 128907 umfasst mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Benzopyrano-Oxazin-Struktur beinhalten. Der spezifische Syntheseweg und die Reaktionsbedingungen können variieren, beinhalten aber im Allgemeinen die Verwendung von Reagenzien wie Propylamin und verschiedenen Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden für PD 128907 sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für den Maßstab und die Effizienz.
Vorbereitungsmethoden
The synthesis of PD 128907 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a benzopyrano-oxazin structure. The specific synthetic route and reaction conditions can vary, but generally involve the use of reagents such as propylamine and various catalysts to facilitate the formation of the desired product . Industrial production methods for PD 128907 are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
PD 128907 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf der Verbindung verändern, was möglicherweise ihre Aktivität beeinflusst.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen in reduziertere Formen umwandeln, was die Eigenschaften der Verbindung beeinflussen kann.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
PD 128907 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Eigenschaften und Reaktionen von Dopaminrezeptoragonisten zu untersuchen.
Biologie: Es hilft beim Verständnis der Rolle von Dopaminrezeptoren in verschiedenen biologischen Prozessen.
Medizin: PD 128907 wird verwendet, um potenzielle Behandlungen für neuropsychiatrische Störungen wie Schizophrenie und Zwangsstörungen zu untersuchen
Wirkmechanismus
PD 128907 entfaltet seine Wirkung durch die selektive Aktivierung von Dopamin-D2- und D3-Rezeptoren . Diese Rezeptoren sind an der Regulierung der Dopaminfreisetzung und anderer Neurotransmitterfunktionen beteiligt. Die hohe Affinität der Verbindung für diese Rezeptoren ermöglicht es, ihre Aktivität effektiv zu modulieren, was zu Veränderungen in den Dopamin-Signalwegen führt . Dieser Mechanismus ist besonders nützlich, um die Rolle von Dopamin bei verschiedenen neurologischen und psychiatrischen Erkrankungen zu untersuchen .
Wirkmechanismus
PD 128907 exerts its effects by selectively activating dopamine D2 and D3 receptors . These receptors are involved in regulating dopamine release and other neurotransmitter functions. The compound’s high affinity for these receptors allows it to modulate their activity effectively, leading to changes in dopamine signaling pathways . This mechanism is particularly useful for studying the role of dopamine in various neurological and psychiatric conditions .
Vergleich Mit ähnlichen Verbindungen
PD 128907 wird oft mit anderen Dopaminrezeptoragonisten verglichen, wie zum Beispiel:
7-OH-DPAT: Ein weiterer selektiver D3-Rezeptoragonist mit ähnlichen Eigenschaften.
Pramipexol: Ein D3/D2-Rezeptoragonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird.
Quinpirol: Ein D2/D3-Rezeptoragonist, der in der Forschung zu Zwangsverhalten und Entscheidungsfindung eingesetzt wird.
PD 128907 ist einzigartig in seiner hohen Selektivität für D3-Rezeptoren gegenüber D2-Rezeptoren, was es besonders wertvoll für Studien macht, die sich auf D3-Rezeptorfunktionen konzentrieren .
Eigenschaften
IUPAC Name |
(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILXOMTHPUMRG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018038 | |
| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123594-64-9 | |
| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123594-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123594649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















